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molecular formula C10H6F3NO3S B8774891 Isoquinolin-3-yl trifluoromethanesulfonate

Isoquinolin-3-yl trifluoromethanesulfonate

Cat. No. B8774891
M. Wt: 277.22 g/mol
InChI Key: QAWFUCPQCHKVOO-UHFFFAOYSA-N
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Patent
US07868014B2

Procedure details

Add trifluoromethanesulfonic anhydride (383 μL, 2.3 mmol) dropwise to a suspension of isoquinolin-3-ol (274 mg, 1.89 mmol) and triethylamine (524 μL, 3.8 mmol) in dichloromethane (12 mL). Stir for 40 min, then load onto a silica column and elute with dichloromethane to give trifluoro-methanesulfonic acid isoquinolin-3-yl ester as a white solid (505 mg, 97%).
Quantity
383 μL
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step Two
Quantity
524 μL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[C:18](O)[N:17]=1.C(N(CC)CC)C>ClCCl>[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[C:18]([O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4])[N:17]=1

Inputs

Step One
Name
Quantity
383 μL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
274 mg
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)O
Name
Quantity
524 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
load onto a silica column and elute with dichloromethane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1=NC(=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 505 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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